molecular formula C9H4BrClFN B1440873 4-Bromo-5-chloro-6-fluoroquinoline CAS No. 1375302-42-3

4-Bromo-5-chloro-6-fluoroquinoline

Cat. No. B1440873
M. Wt: 260.49 g/mol
InChI Key: SMQBQWVJJPCATE-UHFFFAOYSA-N
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Description

“4-Bromo-5-chloro-6-fluoroquinoline” is a chemical compound . It is a type of quinoline, which is a nitrogen-containing bicyclic compound .


Synthesis Analysis

Quinolines, including “4-Bromo-5-chloro-6-fluoroquinoline”, are synthesized through various methods. One common approach is chemical modification of quinoline, which results in improved therapeutic effects . Another method involves the synthesis of a novel class of (hydroxyalkylamino)quinoline derivatives via cyclization of diallylaminoquinolines and 4-chloro-N-quinolinylbutanamides .


Molecular Structure Analysis

The molecular formula of “4-Bromo-5-chloro-6-fluoroquinoline” is C9H4BrClFN . The molecular weight is 260.49 .


Chemical Reactions Analysis

The reactivity of “4-Bromo-5-chloro-6-fluoroquinoline” includes Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group .

Future Directions

“4-Bromo-5-chloro-6-fluoroquinoline” is a chemical compound that has gained attention in scientific research, particularly in the field of medicinal chemistry. It is used in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase for anti-cancer treatments . It can also be used in the preparation of dyes for the applications of OLEDs and solar cells .

properties

IUPAC Name

4-bromo-5-chloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-5-3-4-13-7-2-1-6(12)9(11)8(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQBQWVJJPCATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-chloro-6-fluoroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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